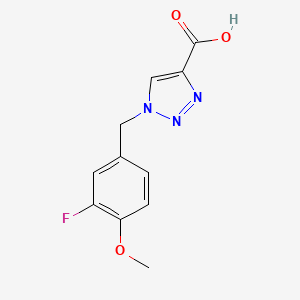
1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a carboxylic acid group, and a benzyl group substituted with fluorine and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3-fluoro-4-methoxybenzyl bromide: This intermediate can be synthesized by bromination of 3-fluoro-4-methoxytoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole: The benzyl bromide intermediate is then reacted with sodium azide to form the corresponding azide, which undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne to yield the triazole derivative.
Carboxylation: The triazole derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative catalysts.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-Fluoro-4-methoxybenzoic acid: This compound shares the fluorine and methoxy substitutions on the benzene ring but lacks the triazole and carboxylic acid groups.
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole: This compound lacks the carboxylic acid group but retains the triazole and benzyl groups.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound contains a different heterocyclic ring system and a sulfanyl group instead of the carboxylic acid.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10FN3O3 |
|---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10FN3O3/c1-18-10-3-2-7(4-8(10)12)5-15-6-9(11(16)17)13-14-15/h2-4,6H,5H2,1H3,(H,16,17) |
InChI Key |
VHFAARGUWXZUAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=N2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















